3,4-Dichloro-2-methylcinnamic acid

Overview

Description

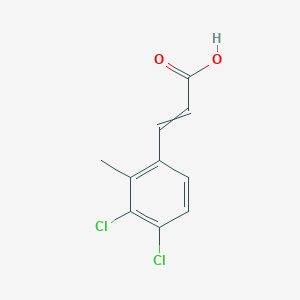

3,4-Dichloro-2-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic processes: Utilizing catalysts to enhance reaction rates and yields

Continuous flow reactors: For large-scale production with better control over reaction parameters

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 3,4-Dichloro-2-methylbenzoic acid

Reduction: 3,4-Dichloro-2-methylbenzyl alcohol

Substitution: 3,4-Dichloro-2-methylbenzene derivatives

Scientific Research Applications

3,4-Dichloro-2-methylcinnamic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Investigated for its potential therapeutic effects in treating diseases

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance:

Antimicrobial activity: Disruption of bacterial cell membranes and inhibition of essential enzymes

Anticancer activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichlorocinnamic acid

- 2-Methylcinnamic acid

- 3,4-Dimethylcinnamic acid

Comparison

3,4-Dichloro-2-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 3,4-Dichlorocinnamic acid, the additional methyl group in this compound may enhance its lipophilicity and membrane permeability. In contrast, 2-Methylcinnamic acid lacks the chlorine atoms, which may result in different reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dichloro-2-methylcinnamic acid, and how can purity be validated?

Synthesis typically involves halogenation and alkylation of cinnamic acid derivatives. For example, chlorination of 2-methylcinnamic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions can yield the dichloro-substituted product. Purity validation requires a combination of techniques:

- HPLC : To quantify impurities and confirm retention time against a reference standard .

- NMR Spectroscopy : To verify structural integrity (e.g., characteristic peaks for Cl substituents at δ ~7.0–7.5 ppm for aromatic protons and δ ~2.5 ppm for the methyl group) .

- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for similar dichlorinated cinnamic acids) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should evaluate:

- Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) using TGA/DSC .

- Photostability : Exposure to UV/VIS light to monitor degradation products via LC-MS .

- Humidity Sensitivity : Storage at 75% relative humidity with periodic HPLC analysis to detect hydrolysis .

Recommended storage: Dark, anhydrous conditions at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Isomeric Purity : Ensure the compound is free of cis/trans isomers, which can be separated via chiral chromatography .

- Cell Line Specificity : Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify context-dependent effects .

- Metabolic Stability : Use liver microsome assays to assess if observed activity is due to the parent compound or metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- QSAR Studies : Correlate substituent positions (e.g., Cl at C3/C4, methyl at C2) with logP and solubility using software like Schrödinger .

- Docking Simulations : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .

- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and cytochrome P450 interactions .

Q. What advanced analytical techniques are critical for characterizing degradation pathways of this compound?

- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products via exact mass matching .

- FT-IR Spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolve structural alterations in degraded crystals .

Q. Methodological Considerations

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity for dichlorination .

- Real-Time Monitoring : Use in-situ FT-IR to track reaction progress and terminate at peak yield .

Q. What protocols ensure accurate quantification in biological matrices (e.g., plasma or tissue)?

- Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from complex matrices .

- Internal Standards : Use deuterated analogs (e.g., D₃-3,4-Dichloro-2-methylcinnamic acid) for LC-MS/MS calibration .

- Validation Parameters : Include linearity (R² > 0.99), recovery (>85%), and LOQ (<10 ng/mL) per ICH guidelines .

Properties

IUPAC Name |

3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVQUPKVOPIRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.